2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindol-4-one family, a class of heterocyclic compounds with a fused pyrimidine-indole core. The compound features a sulfanyl group substituted with a 2,5-dimethylphenylmethyl moiety at position 2 and a 2-methoxyethyl group at position 3. These substituents influence its physicochemical properties, such as lipophilicity (logP) and solubility, and modulate target binding .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-8-9-15(2)16(12-14)13-28-22-24-19-17-6-4-5-7-18(17)23-20(19)21(26)25(22)10-11-27-3/h4-9,12,23H,10-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVTWAXQLGGVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the 2,5-dimethylphenylmethylsulfanyl and 2-methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines can replace the methoxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features may exhibit anticancer properties. The presence of the indole moiety is often associated with the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell proliferation. Preliminary studies suggest that this compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
Antimicrobial Properties
The sulfanyl group is known to enhance the antimicrobial activity of compounds. Similar derivatives have shown significant efficacy against various bacterial strains. In vitro studies could be designed to evaluate the minimum inhibitory concentration (MIC) of this compound against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Compounds within the pyrimidine and indole families have been reported to possess anti-inflammatory properties. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways could be a potential mechanism for this compound's action. Investigations into its effects on inflammatory models could provide insights into its therapeutic applications in conditions like arthritis.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, utilizing methodologies such as:
- Nucleophilic substitutions.
- Coupling reactions to introduce the dimethylphenyl and methoxyethyl groups.
The proposed mechanisms by which this compound exerts its biological effects include:
- Metal Ion Chelation : The sulfanyl group may chelate essential metal ions, disrupting metabolic pathways in microorganisms.
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound may alter gene expression patterns that control cell cycle progression.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or modulation of neurotransmitter release.
Comparison with Similar Compounds
Structural Comparison
The compound shares its pyrimido[5,4-b]indol-4-one core with several analogs (Table 1). Key structural variations occur at positions 2 (sulfanyl substituents) and 3 (aryl/alkyl groups):
- Position 2 : The 2-[(2,5-dimethylphenyl)methyl]sulfanyl group distinguishes it from analogs like 2-[(1-phenylethyl)sulfanyl] () and 2-[2-(piperidin-1-yl)-2-oxoethyl]sulfanyl (). These substituents alter steric bulk and electronic properties, impacting target interactions.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions (e.g., methoxyethyl reduces logP vs. aromatic groups).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The target compound’s logP (~4.5) is lower than analogs with bulky aromatic substituents (e.g., : logP 5.7), likely due to the polar 2-methoxyethyl group. This may enhance solubility and reduce metabolic instability .
- Hydrogen Bonding : With 5 H-bond acceptors (similar to ), the compound could exhibit favorable interactions with polar targets like kinases or epigenetic enzymes .
Computational Similarity Analysis
Using Tanimoto coefficients and MACCS fingerprints (), the compound shows moderate similarity (~60–70%) to pyrimidoindol-4-one derivatives with methoxy or sulfanyl groups. However, the 2,5-dimethylphenylmethyl substituent introduces unique topological features, reducing similarity to simpler analogs (e.g., : 3-phenyl variant) . Activity cliffs (structurally similar compounds with divergent bioactivity) are possible due to these substitutions .
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy in different biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.52 g/mol. The structure includes an indole and pyrimidine ring system, a sulfanyl group, and a methoxyethyl substituent which may enhance its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3OS |
| Molecular Weight | 375.52 g/mol |
| CAS Number | 888450-69-9 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Indole Ring Formation : Using Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Pyrimidine Ring Construction : Achieved through the condensation of a β-dicarbonyl compound with a guanidine derivative.
- Sulfanyl Group Introduction : Via nucleophilic substitution reactions involving thiols and suitable leaving groups on the aromatic ring.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The indole and pyrimidine rings facilitate π-π stacking interactions and hydrogen bonding, which can modulate biological activity. The sulfanyl group may participate in redox reactions impacting cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to this pyrimidoindole derivative exhibit significant antimicrobial properties. For instance, studies have shown that related thienopyrimidinones demonstrate antibacterial activity against both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) for these compounds was determined across various strains including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The structural motifs present in the pyrimidoindole framework are known to interact with cancer-related signaling pathways. For example, compounds targeting PI3K pathways have shown promise in treating hematological malignancies .
Case Studies
- Case Study on Antibacterial Activity :
- Case Study on Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
